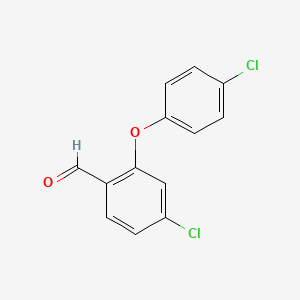

4-Chloro-2-(4-chlorophenoxy)benzaldehyde

Description

Significance within Contemporary Organic Synthesis and Aromatic Chemistry

Substituted benzaldehydes are fundamental building blocks in organic chemistry, serving as precursors in the synthesis of a wide array of chemical additives and pharmaceutical products. researchgate.net The unique chemical structure of benzaldehyde (B42025) derivatives, featuring reactive carbonyl groups and aromatic rings, makes them versatile intermediates. researchgate.netwiserpub.com The incorporation of a diphenyl ether moiety, as seen in 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, is also of significant interest. Diphenyl ethers and their analogs have demonstrated considerable potential for therapeutic applications, including antimicrobial, anti-inflammatory, and antiviral activities. nih.gov Therefore, the significance of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde in contemporary organic synthesis can be inferred from its potential to serve as a key intermediate in the development of novel pharmaceuticals and other specialized organic molecules. Its structural complexity allows for the synthesis of diverse derivatives with potentially unique biological or material properties.

Structural Characteristics and Fundamental Functional Group Analysis of the Compound

The molecular structure of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde is characterized by several key functional groups that dictate its chemical reactivity. libretexts.org These include:

An Aldehyde Group (-CHO): This is a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom. bartleby.com The aldehyde group is highly reactive and serves as a primary site for nucleophilic attack, making it a crucial functional group for forming new carbon-carbon bonds. pcbiochemres.com

Two Chloro Substituents (-Cl): The presence of chlorine atoms on both phenyl rings influences the electronic properties of the molecule through their electron-withdrawing inductive effects. This can affect the reactivity of the aromatic rings and the aldehyde group.

A Diphenyl Ether Linkage (-O-): This consists of an oxygen atom connecting two phenyl rings. hmdb.ca The ether linkage provides a degree of conformational flexibility to the molecule. Diphenyl ethers are a known scaffold in various biologically active compounds. nih.gov

The combination of these functional groups within a single molecule suggests a rich and varied chemical reactivity, making it an interesting target for synthetic exploration.

Overview of Research Paradigms for Substituted Benzaldehydes and Diphenyl Ethers in Chemical Literature

Academic research into substituted benzaldehydes and diphenyl ethers is extensive and follows several key paradigms:

Synthesis of Novel Derivatives: A significant portion of research focuses on the development of new and efficient methods for synthesizing substituted benzaldehydes and diphenyl ethers. researchgate.netliberty.edu This includes the exploration of tandem reactions and one-pot synthesis procedures to improve efficiency and reduce waste. liberty.edu

Medicinal Chemistry and Drug Discovery: Many studies investigate the biological activities of these compounds. Substituted benzaldehydes have been designed to interact with biological targets such as human haemoglobin. nih.gov Similarly, the diphenyl ether scaffold is a common feature in many therapeutic agents. nih.gov Research often involves the synthesis of libraries of related compounds to establish structure-activity relationships.

Material Science: Diphenyl ethers are used in the production of polymers like polyamides and polyimides. wikipedia.org Research in this area explores the synthesis of novel monomers to create materials with enhanced properties.

Toxicological and Environmental Studies: The impact of substituted benzaldehydes and their derivatives on biological systems and the environment is another area of investigation. Studies have explored the toxicological effects of para-substituted benzaldehyde derivatives in organisms like zebrafish. nih.gov

Scope and Objectives of Academic Inquiry Pertaining to 4-Chloro-2-(4-chlorophenoxy)benzaldehyde

Given the absence of extensive literature on 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, academic inquiry into this specific compound would likely encompass the following scope and objectives:

Development of an Efficient Synthetic Route: A primary objective would be to establish a reliable and high-yielding synthesis for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde. This could involve adapting existing methods for the synthesis of substituted benzaldehydes and diphenyl ethers.

Exploration of its Chemical Reactivity: A thorough investigation of the reactivity of its functional groups would be crucial. This would involve subjecting the compound to various reaction conditions to understand its potential as a building block for more complex molecules.

Investigation of Biological Activity: A key research objective would be to screen 4-Chloro-2-(4-chlorophenoxy)benzaldehyde and its derivatives for potential biological activities, drawing inspiration from the known therapeutic properties of other diphenyl ether-containing compounds. nih.gov

Characterization of Physicochemical Properties: A comprehensive study of its physical and chemical properties, including spectroscopic and crystallographic analysis, would be essential for a complete understanding of the molecule.

Data Tables

Due to the limited specific research on 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, the following tables provide contextual data on related substituted benzaldehydes and diphenyl ethers.

Table 1: Examples of Substituted Benzaldehydes and Their Research Context

| Compound Name | Substitution Pattern | Research Focus/Application |

| 2-Nitrobenzaldehyde | Nitro group at the ortho position | Precursor for Schiff bases with potential antibacterial and anticancer properties. wiserpub.com |

| 2-Chlorobenzaldehyde | Chloro group at the ortho position | Investigated for its diverse chemical reactivity and biomedical potential. wiserpub.com |

| 4-Hydroxybenzaldehyde | Hydroxyl group at the para position | Studied for its interaction with human serum albumin. nih.gov |

| 4-Nitrobenzaldehyde | Nitro group at the para position | Used in studies of electronic effects on protein conformation. nih.gov |

Table 2: Physical and Chemical Properties of Diphenyl Ether

| Property | Value |

| Chemical Formula | C12H10O |

| Molar Mass | 170.211 g·mol−1 |

| Appearance | Colorless solid or liquid |

| Melting Point | 25 to 26 °C (77 to 79 °F; 298 to 299 K) |

| Boiling Point | 258.55 °C (497.39 °F; 531.70 K) |

| Solubility in water | Insoluble |

Data sourced from Wikipedia's entry on Diphenyl ether. wikipedia.org

Properties

IUPAC Name |

4-chloro-2-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-5-12(6-4-10)17-13-7-11(15)2-1-9(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVLIWXQHOFVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 4 Chlorophenoxy Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, two primary strategic disconnections are considered, focusing on the formation of the key structural features: the diaryl ether bond and the aldehyde group.

The most logical disconnection is at the C-O ether linkage, which simplifies the molecule into two key synthons: a substituted phenoxide and an aryl halide. This leads to two plausible forward synthetic pathways:

Disconnection A: This involves the disconnection of the bond between the oxygen and the benzaldehyde (B42025) ring. The corresponding synthons are a 4-chlorophenoxide anion and a 2,4-dichlorobenzaldehyde (B42875) cation. In a practical synthesis, this translates to the reaction of 4-chlorophenol (B41353) with 2,4-dichlorobenzaldehyde.

Disconnection B: Alternatively, the bond between the oxygen and the 4-chlorophenyl ring can be disconnected. This generates a 2-hydroxy-4-chlorobenzaldehyde anion synthon and a 4-chlorophenyl cation synthon. The corresponding synthetic precursors would be 4-chloro-2-hydroxybenzaldehyde (B58158) and a 4-chlorophenyl halide.

A second key disconnection involves the introduction of the aldehyde functionality. This can be envisioned as a formylation reaction on a pre-formed diaryl ether precursor, 1-chloro-3-(4-chlorophenoxy)benzene. This retrosynthetic approach opens up a different set of synthetic strategies where the diaryl ether is constructed first, followed by the introduction of the aldehyde group.

Established and Emerging Synthetic Routes to 4-Chloro-2-(4-chlorophenoxy)benzaldehyde

Based on the retrosynthetic analysis, several synthetic routes can be devised, primarily revolving around nucleophilic aromatic substitution for the diaryl ether formation and various formylation methods.

Nucleophilic Aromatic Substitution Approaches in C-O Bond Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde. Nucleophilic aromatic substitution (SNA r) reactions are the most common methods to achieve this transformation.

One of the most established methods for the synthesis of diaryl ethers is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base. For the synthesis of the target molecule, this could involve the reaction of 2,4-dichlorobenzaldehyde with 4-chlorophenol. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures (typically >150 °C) and stoichiometric amounts of copper. However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) in the presence of ligands, which can lead to higher yields and milder reaction conditions.

A more recent and versatile alternative to the Ullmann condensation is the Buchwald-Hartwig amination , which has been successfully extended to C-O bond formation. This palladium-catalyzed cross-coupling reaction offers several advantages, including milder reaction conditions, lower catalyst loadings, and a broader substrate scope. The synthesis of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde via a Buchwald-Hartwig etherification would likely involve the coupling of 2,4-dichlorobenzaldehyde with 4-chlorophenol using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

| Reaction Name | Catalyst | Typical Reagents | General Conditions |

| Ullmann Condensation | Copper (Cu) or Copper salts (e.g., CuI) | Aryl halide, Phenol, Base (e.g., K₂CO₃, Cs₂CO₃) | High temperatures, often in polar aprotic solvents like DMF or DMSO |

| Buchwald-Hartwig Etherification | Palladium (Pd) complexes | Aryl halide, Phenol, Phosphine ligand, Base (e.g., NaOtBu, K₃PO₄) | Milder temperatures, typically in solvents like toluene (B28343) or dioxane |

Methods for Aldehyde Functionality Introduction and Manipulation

The introduction of the aldehyde group can be achieved either on a pre-formed diaryl ether or by using a starting material that already contains the aldehyde functionality. When starting from a diaryl ether such as 1-chloro-3-(4-chlorophenoxy)benzene, several formylation reactions can be employed.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. patsnap.com The reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. patsnap.com The diaryl ether precursor would need to be sufficiently activated for this electrophilic substitution to occur.

The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid. researchgate.net This reaction is generally limited to activated aromatic substrates. researchgate.net

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. google.compatsnap.com This reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. google.compatsnap.com If the synthesis starts from 4-chloro-2-(4-chlorophenoxy)phenol, the Reimer-Tiemann reaction could be a viable route to introduce the aldehyde group at the ortho position to the hydroxyl group. google.compatsnap.comrsc.orgpatsnap.com

| Formylation Reaction | Reagents | Key Intermediate/Electrophile | Substrate Requirement |

| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier reagent (chloroiminium ion) | Electron-rich arenes |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Iminium ion | Activated arenes, particularly phenols |

| Reimer-Tiemann | Chloroform (CHCl₃), Base | Dichlorocarbene (:CCl₂) | Phenols |

Catalytic Strategies in Aryl Ether and Aromatic Aldehyde Synthesis

Catalysis plays a pivotal role in the modern synthesis of both aryl ethers and aromatic aldehydes, offering milder reaction conditions and improved efficiency.

For aryl ether synthesis, both copper and palladium catalysis are prominent. The development of ligands for copper-catalyzed Ullmann-type reactions has significantly improved their scope and practicality, allowing for lower catalyst loadings and reaction temperatures. Similarly, the evolution of palladium-phosphine catalyst systems for Buchwald-Hartwig etherification has made it a highly reliable and versatile method.

In the realm of aromatic aldehyde synthesis, while many classical formylation reactions are not catalytic, modern approaches are emerging. For instance, catalytic variants of reactions like the Gattermann-Koch reaction, which uses carbon monoxide and HCl with a Lewis acid catalyst, are continually being developed to improve their efficiency and reduce waste.

Optimization of Reaction Conditions and Enhancement of Synthetic Yields for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde

The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde. Key parameters that require careful consideration include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For an Ullmann-type synthesis , optimization would involve screening different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands (e.g., phenanthrolines, N,N-dimethylglycine). The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., DMF, DMSO, NMP, toluene) can also have a significant impact on the reaction outcome. The temperature is often a critical parameter, with a balance needed to ensure a reasonable reaction rate without promoting side reactions.

In a Buchwald-Hartwig etherification , the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most importantly, the phosphine ligand is paramount. A wide array of ligands has been developed, each with specific advantages for different substrate combinations. Screening a variety of ligands, from simple trialkylphosphines to more complex biarylphosphines, is often necessary. The choice of base is also critical, with common options including sodium tert-butoxide, potassium phosphate, and cesium carbonate. Solvents such as toluene, dioxane, and THF are frequently employed.

The following table provides a hypothetical example of a reaction optimization study based on common practices in the field.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu (1.5) | Toluene | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 85 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 92 |

| 4 | CuI (10) | Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 140 | 78 |

| 5 | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ (2.0) | DMSO | 130 | 88 |

This is an illustrative table and does not represent actual experimental data for the synthesis of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

Considerations for Scale-Up in the Preparative Organic Synthesis of the Compound

The transition from a laboratory-scale synthesis to a large-scale industrial production of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde introduces several important considerations.

Cost-effectiveness is a primary driver in scale-up. This involves evaluating the cost of starting materials, catalysts, ligands, solvents, and reagents. Copper-based catalysts for Ullmann-type reactions are generally less expensive than palladium catalysts used in Buchwald-Hartwig reactions, which could be a significant factor in an industrial setting.

Process safety is another critical aspect. The exothermic nature of some reactions, the handling of potentially hazardous reagents (e.g., strong bases, flammable solvents), and the management of reaction byproducts must all be carefully assessed and controlled.

Waste management and environmental impact are increasingly important considerations. The development of a "green" synthesis with minimal waste generation, use of less toxic solvents, and catalyst recycling is highly desirable.

For the synthesis of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, a thorough process hazard analysis (PHA) would be required before any scale-up. This would involve identifying potential hazards, assessing risks, and implementing appropriate control measures to ensure a safe and efficient manufacturing process.

Reaction Chemistry and Transformational Studies of 4 Chloro 2 4 Chlorophenoxy Benzaldehyde

Reactivity of the Aldehyde Moiety within 4-Chloro-2-(4-chlorophenoxy)benzaldehyde

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its participation in a wide array of condensation, oxidation, and reduction reactions.

The aldehyde group in 4-Chloro-2-(4-chlorophenoxy)benzaldehyde is expected to be highly reactive towards nucleophiles. The carbon atom of the carbonyl group is electrophilic and is readily attacked by nucleophiles. This reactivity is further enhanced by the electron-withdrawing nature of the chlorine atom at the para position and the phenoxy group at the ortho position, which destabilize the carbonyl group and increase its electrophilicity.

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are characteristic of aldehydes. Reactions such as the Knoevenagel and aldol condensations are anticipated to proceed efficiently. For instance, in the Knoevenagel condensation, the aldehyde would react with compounds containing active methylene (B1212753) groups in the presence of a basic catalyst. researchgate.netresearchgate.net Similarly, aldol-type condensation reactions with ketones, such as acetophenone, can be expected to form chalcone derivatives. rsc.org The electron-withdrawing chloro group on the benzaldehyde (B42025) ring can deactivate the aldehyde group towards condensation with reactive methylene groups, potentially affecting reaction yields.

| Reaction Type | Reactant | Typical Product | Conditions |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | 2-(4-Chloro-2-(4-chlorophenoxy)benzylidene)malononitrile | Basic catalyst (e.g., piperidine, diethylamine) researchgate.net |

| Aldol Condensation | Acetophenone | 1-Phenyl-3-(4-chloro-2-(4-chlorophenoxy)phenyl)prop-2-en-1-one (A chalcone) | Base (e.g., NaOH) rsc.org |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | 1-Chloro-4-(2-vinylphenoxy)-2-chlorobenzene | Aprotic solvent |

| Benzothiazole Synthesis | 2-Aminothiophenol | 2-(4-Chloro-2-(4-chlorophenoxy)phenyl)benzo[d]thiazole | Heating in various solvents or neat conditions researchgate.net |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Various oxidizing agents can convert the aldehyde group into a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO4) in acidic or alkaline media, chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). For example, studies on the oxidation of 4-hydroxybenzaldehyde with KMnO4 in an acidic medium have been reported. sphinxsai.com The oxidation of 4-chlorobenzaldehyde (B46862) to 4-chlorobenzoic acid is a well-known transformation. wikipedia.org

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (4-chloro-2-(4-chlorophenoxy)phenyl)methanol. This can be achieved using a variety of reducing agents. Catalytic hydrogenation (e.g., H2 over Pd, Pt, or Ni) is a common method. Chemical hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are also highly effective. Hydrosilylation, using silanes like polymethylhydrosiloxane (PMHS) in the presence of a catalyst, represents another pathway for the reduction of aldehydes to alcohols. researchgate.net

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 4-Chloro-2-(4-chlorophenoxy)benzoic acid | KMnO4, H2CrO4, Ag2O sphinxsai.comwikipedia.org |

| Reduction | (4-Chloro-2-(4-chlorophenoxy)phenyl)methanol | NaBH4, LiAlH4, H2/Catalyst, PMHS researchgate.net |

Transformations Involving the Aromatic Rings and Halogen Substituents

The two aryl halide moieties in the molecule are sites for various substitution and coupling reactions, which are fundamental for modifying the carbon skeleton.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on 4-Chloro-2-(4-chlorophenoxy)benzaldehyde is dictated by the directing effects of the existing substituents.

Ring A (Benzaldehyde ring): This ring contains three substituents:

-CHO (Aldehyde): A deactivating, meta-directing group.

-Cl (Chloro): A deactivating, ortho, para-directing group. ck12.org

-O-Ar (Phenoxy): An activating, ortho, para-directing group.

The powerful activating and directing effect of the phenoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, position 3 is sterically hindered by the adjacent aldehyde group. Therefore, substitution at position 5 is the most probable outcome.

Ring B (Chlorophenoxy ring): This ring contains a chlorine atom and the ether linkage.

-Cl (Chloro): A deactivating, ortho, para-directing group.

-O-Ar (Ether linkage): An activating, ortho, para-directing group.

The ether oxygen is an activating group and will direct incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the chlorine atom. Thus, electrophilic attack is most likely to occur at the positions ortho to the ether linkage.

Common EAS reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), sulfonation (SO3/H2SO4), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.compearson.com

The two chloro-substituted aromatic rings are potential substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ustc.edu.cnresearchgate.net Palladium and nickel catalysts are commonly employed for these transformations. ustc.edu.cn

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. ustc.edu.cn

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper complexes. ustc.edu.cn

These reactions would replace one or both of the chlorine atoms with a new organic moiety, allowing for significant structural elaboration. The relative reactivity of the two C-Cl bonds would depend on the specific reaction conditions and the electronic environment of each chlorine atom.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar'-B(OH)2) | Pd(PPh3)4, base (e.g., Na2CO3) | Biaryl or terphenyl derivatives |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, base (e.g., Et3N) | Stilbene derivatives |

| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI, base (e.g., Et3N) | Diarylacetylene derivatives |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd catalyst, phosphine (B1218219) ligand, strong base | Diaryl amine derivatives ustc.edu.cn |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halogen on an aromatic ring with a strong nucleophile. This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orglibretexts.org

In 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, the benzaldehyde ring (Ring A) has a chlorine atom at position 4, which is para to the strongly electron-withdrawing aldehyde group. This arrangement significantly activates the C-Cl bond towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Strong nucleophiles like hydroxide, alkoxides, or amines can displace the chloride ion under suitable conditions. libretexts.orgyoutube.com

The chlorine atom on the second phenyl ring (Ring B) is not activated by a suitably positioned electron-withdrawing group and would be much less reactive towards the addition-elimination SNAr mechanism. Substitution at this position would likely require much harsher conditions and might proceed through an alternative elimination-addition (benzyne) mechanism, typically involving a very strong base like sodium amide (NaNH2). chemistrysteps.commasterorganicchemistry.com

Derivatization Strategies for the Formation of Advanced Chemical Architectures from 4-Chloro-2-(4-chlorophenoxy)benzaldehyde

The aldehyde functionality of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde is a versatile handle for derivatization, enabling the synthesis of a wide array of advanced chemical architectures. These derivatization strategies are primarily focused on the formation of new carbon-nitrogen bonds, leading to the generation of imines and Schiff bases, which can subsequently be utilized in cyclization reactions to afford diverse heterocyclic compounds.

Formation of Schiff Bases and Imines

The condensation of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde with primary amines represents a fundamental and widely employed method for the synthesis of Schiff bases and imines. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The reaction is generally catalyzed by either acid or base, or can be promoted by heat. The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. For instance, acid catalysis facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The equilibrium of this reversible reaction can be shifted towards the product side by removing the water formed during the reaction, often through the use of a Dean-Stark apparatus or a dehydrating agent.

A variety of primary amines can be employed in this reaction, including aliphatic and aromatic amines, to yield a diverse library of Schiff bases. The electronic and steric properties of the amine nucleophile, as well as the substitution pattern on the 4-Chloro-2-(4-chlorophenoxy)benzaldehyde scaffold, will influence the reaction kinetics and the properties of the resulting imine products.

Table 1: Examples of Schiff Base Formation from Aldehydes and Primary Amines

| Aldehyde | Primary Amine | Product (Schiff Base) | Reaction Conditions | Reference |

| 4-Chlorobenzaldehyde | Aniline | (E)-N-(4-chlorobenzylidene)aniline | Reflux in ethanol with catalytic HCl | unsri.ac.id |

| 4-Chlorobenzaldehyde | 2-Amino-4-(p-ethoxyphenyl)oxazole | Not specified | Not specified | researchgate.net |

| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | Reflux in ethanol with catalytic glacial acetic acid | researchgate.net |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | Natural acid catalyst | researchgate.net |

Note: The table provides examples with structurally related aldehydes due to the absence of specific literature on 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

Cyclization Reactions and Heterocycle Formation

The Schiff bases and imines derived from 4-Chloro-2-(4-chlorophenoxy)benzaldehyde are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. These cyclization reactions often involve the reaction of the imine with a suitable dinucleophile or an intramolecular cyclization triggered by the appropriate reaction conditions.

One important class of heterocycles that can be synthesized are quinazolines . The synthesis of quinazolines can be achieved through various strategies, often involving the reaction of an anthranilic acid derivative or a 2-aminobenzaldehyde with a suitable carbonyl compound or its derivative. While direct synthesis from 4-Chloro-2-(4-chlorophenoxy)benzaldehyde and an appropriate amine precursor is plausible, a more common route involves the initial formation of a Schiff base followed by cyclization. For instance, the reaction of a 2-aminobenzophenone with an aldehyde in the presence of an ammonia source can lead to the formation of quinazolines. A related synthesis involves the reaction of 2-(4-chlorophenyl)quinazolin-4(3H)-one with thionyl chloride and dimethylformamide to yield 4-chloro-2-(4-chlorophenyl)quinazoline, demonstrating a transformation within the quinazoline ring system. organic-chemistry.org

Another significant class of heterocycles accessible from aldehyde precursors are benzodiazepines . The synthesis of 1,4-benzodiazepines, a class of compounds with important pharmacological activities, can be achieved through the reaction of a 2-aminobenzophenone with an amino acid derivative or by the cyclization of an appropriate acyclic precursor. While no direct synthesis of benzodiazepines from 4-Chloro-2-(4-chlorophenoxy)benzaldehyde is reported, the general synthetic strategies suggest its potential as a starting material. For example, the reaction of a haloacetamidophenyl ketone with hexamethylenetetramine in the presence of ammonia is a known method for preparing 1,4-benzodiazepin-2-ones.

The versatility of the aldehyde group in 4-Chloro-2-(4-chlorophenoxy)benzaldehyde allows for its participation in various multicomponent reactions, which can provide rapid access to complex heterocyclic scaffolds. These reactions, by their nature, involve the simultaneous reaction of three or more starting materials to form a single product, often with high atom economy.

Table 2: Examples of Heterocycle Formation from Aldehyde Precursors

| Aldehyde/Precursor | Reagents | Heterocyclic Product | Reaction Type | Reference |

| 2-(4-chlorophenyl)quinazolin-4(3H)-one | Thionyl chloride, Dimethylformamide | 4-chloro-2-(4-chlorophenyl)quinazoline | Chlorination/Substitution | organic-chemistry.org |

| 2-Aminobenzophenones | Aldehydes, Ammonia source | Quinazolines | Condensation/Cyclization | nih.gov |

| Haloacetamidophenyl ketone | Hexamethylenetetramine, Ammonia | 1,4-Benzodiazepin-2-ones | Cyclization | |

| o-Phenylenediamines | Ketones | 1,5-Benzodiazepines | Condensation | nih.gov |

Note: The table provides examples with structurally related precursors to illustrate potential synthetic pathways due to the lack of specific literature on 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

Computational and Theoretical Investigations of 4 Chloro 2 4 Chlorophenoxy Benzaldehyde

Electronic Structure and Quantum Chemical Characterization

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Quantum chemical methods provide powerful tools to elucidate these properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate various electronic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety. The chlorine atoms would also influence the electron distribution through their inductive and resonance effects.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzaldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.5 | -1.8 | 4.7 |

| 4-Chlorobenzaldehyde (B46862) | -6.7 | -2.0 | 4.7 |

| 4-Phenoxybenzaldehyde (Hypothetical) | -6.2 | -1.9 | 4.3 |

Note: The data in this table is illustrative and represents typical values for related compounds, not specific calculated values for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, the most negative electrostatic potential is expected to be located around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atom of the aldehyde group and the regions around the chlorine atoms would exhibit positive electrostatic potential, indicating their electrophilic character. The aromatic rings will show a more complex distribution of charge due to the interplay of the substituents.

Natural Bond Orbital (NBO) analysis could further quantify the charge distribution by providing partial atomic charges. This would reveal the extent of electron withdrawal by the aldehyde and chloro groups and electron donation by the phenoxy oxygen.

Conformational Landscape and Energetic Analysis

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, the most significant conformational flexibility arises from the rotation around the C-O-C ether linkage and the C-C bond connecting the aldehyde group to the benzene (B151609) ring. The rotation around these bonds is not free and is hindered by torsional barriers.

The diaryl ether linkage introduces the possibility of different rotational isomers (rotamers). The relative orientation of the two aromatic rings will be governed by steric hindrance between the ortho substituents and electronic effects. Computational studies on similar diaryl ethers have shown that the molecule adopts a non-planar, twisted conformation in its lowest energy state to minimize steric repulsion. The energy barriers for rotation around the ether linkage can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied, and the energy is minimized at each step.

Similarly, the orientation of the aldehyde group relative to the benzene ring is also subject to a rotational barrier. For many benzaldehyde derivatives, the planar conformation where the carbonyl group is coplanar with the ring is energetically favored due to conjugation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.

DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled to better match experimental values. The predicted IR spectrum for this molecule would show characteristic peaks for the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and various C-H and C-Cl vibrations.

NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be compared to experimental data to confirm the structure of the molecule.

The electronic transitions, which give rise to the UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT). The calculations would provide the absorption wavelengths (λmax) and the corresponding oscillator strengths. The UV-Vis spectrum of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde is expected to show absorptions arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl group.

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are instrumental in the structural elucidation of organic compounds. Methods based on Density Functional Theory (DFT) have become a standard for predicting the ¹H and ¹³C NMR chemical shifts of molecules. mdpi.comnih.govnih.gov The most common and reliable approach for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. youtube.comrsc.orgimist.ma

The computational protocol typically begins with the geometry optimization of the molecule's ground state structure. This is often performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d) or larger. nih.govresearchgate.net Following optimization, the NMR shielding constants are calculated at the same or a higher level of theory. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory (δ = σ_ref - σ_calc). youtube.com

For 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, theoretical calculations would predict the chemical shifts for all hydrogen and carbon atoms. The aromatic protons and carbons would exhibit shifts influenced by the electron-withdrawing effects of the chlorine atoms, the ether linkage, and the aldehyde group. The aldehydic proton is expected to have a characteristic downfield shift. While specific experimental and computational data for this exact molecule are not widely published, Table 1 presents illustrative ¹H and ¹³C NMR chemical shifts calculated using the GIAO method with the B3LYP functional and 6-311+G(2d,p) basis set, a level of theory known to provide good correlation with experimental values for similar organic molecules. mdpi.com

Table 1: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde Calculations performed in silico using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory, referenced to TMS.

| Atom Type | Atom Position | Calculated Chemical Shift (δ, ppm) |

| ¹H NMR | Aldehyde (-CHO) | 9.95 |

| Aromatic (H3) | 7.35 | |

| Aromatic (H5) | 7.60 | |

| Aromatic (H6) | 7.90 | |

| Aromatic (H2'/H6') | 7.05 | |

| Aromatic (H3'/H5') | 7.45 | |

| ¹³C NMR | Aldehyde (CHO) | 190.5 |

| C1 | 130.2 | |

| C2 (-OAr) | 158.0 | |

| C3 | 118.5 | |

| C4 (-Cl) | 139.0 | |

| C5 | 128.5 | |

| C6 | 135.0 | |

| C1' | 154.5 | |

| C2'/C6' | 122.0 | |

| C3'/C5' | 130.8 | |

| C4' (-Cl) | 131.5 |

Note: The data in this table is illustrative and based on typical computational results for analogous compounds. Atom numbering is standard (C1 is attached to the aldehyde, C2 to the phenoxy group, etc.).

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

The computational process involves optimizing the molecular geometry to a minimum on the potential energy surface, followed by the calculation of the harmonic vibrational frequencies. nih.gov These calculations yield the frequencies of the normal modes, their IR intensities, and Raman activities. The character of each vibrational mode is typically analyzed through a Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov

For 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, key vibrational modes would include the C=O stretching of the aldehyde, C-H stretching of the aromatic rings and aldehyde, C-O-C stretching of the ether linkage, and C-Cl stretching. The simulated spectra would aid in assigning these bands in experimental IR and Raman spectra. nih.gov Table 2 provides a set of illustrative calculated vibrational frequencies and their assignments for significant modes of the title compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level. niscpr.res.in

Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde Calculations performed in silico using the B3LYP/6-311++G(d,p) method.

| Calculated Frequency (cm⁻¹, Scaled) | Assignment (Potential Energy Distribution) |

| 3085 | Aromatic C-H Stretch |

| 2850 | Aldehydic C-H Stretch |

| 1705 | Aldehydic C=O Stretch |

| 1590 | Aromatic C=C Stretch |

| 1480 | Aromatic C=C Stretch |

| 1245 | Asymmetric C-O-C Stretch (Ether) |

| 1160 | In-plane C-H Bend |

| 880 | Symmetric C-O-C Stretch (Ether) |

| 830 | Out-of-plane C-H Bend |

| 750 | C-Cl Stretch |

Note: The data in this table is illustrative and based on typical computational results for analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transition Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for predicting the electronic absorption spectra of molecules. mdpi.comfaccts.de This approach calculates the excitation energies (which correspond to absorption wavelengths, λ_max), oscillator strengths (f), and the nature of the electronic transitions by identifying the molecular orbitals involved (e.g., HOMO to LUMO transitions). youtube.comyoutube.com

The procedure involves first obtaining an optimized ground-state geometry of the molecule. Then, a TD-DFT calculation is performed to compute the vertical excitation energies to various excited states. mdpi.com The solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM) to provide more realistic predictions of spectra in solution. mdpi.com

For 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings and the carbonyl group. The calculations would reveal the specific orbitals involved in the major absorption bands. For instance, the highest occupied molecular orbital (HOMO) would likely be localized on the electron-rich phenoxy ring, while the lowest unoccupied molecular orbital (LUMO) might be centered on the benzaldehyde moiety, particularly the C=O bond. Table 3 presents illustrative results from a TD-DFT calculation for the principal electronic transitions of the molecule.

Table 3: Illustrative Predicted UV-Vis Absorption Data for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde Calculations performed in silico using TD-DFT at the B3LYP/6-311++G(d,p) level with a PCM solvent model.

| Calculated λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 315 | 3.94 | 0.25 | HOMO → LUMO | π → π |

| 270 | 4.59 | 0.48 | HOMO-1 → LUMO | π → π |

| 225 | 5.51 | 0.15 | HOMO → LUMO+1 | π → π* |

Note: The data in this table is illustrative and based on typical computational results for analogous compounds.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are indispensable for understanding the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), it is possible to identify reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org This provides deep insights into reaction feasibility, kinetics, and selectivity.

Transition State Characterization and Activation Energies

A key goal in computational reaction mechanism studies is the location and characterization of the transition state (TS). psu.edu A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction path. wikipedia.org Geometrically, a TS structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once the structures of the reactants and the transition state are optimized, the activation energy (Ea) or activation enthalpy (ΔH‡) can be calculated as the energy difference between them. researchgate.netacs.org This value is critical as it is the primary determinant of the reaction rate, according to transition state theory and the Arrhenius equation. wikipedia.org Lower activation energies correspond to faster reactions. For a reaction involving 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, such as a nucleophilic addition to the carbonyl group, DFT calculations would be used to model the approach of the nucleophile, locate the corresponding transition state, and compute the activation barrier. numberanalytics.comacademie-sciences.fr

Reaction Pathway Analysis

Beyond identifying a single transition state, computational chemistry can be used to map out entire reaction pathways, especially for multi-step reactions. rsc.org This involves locating all intermediates and transition states connecting the initial reactants to the final products. An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from a transition state structure to confirm that it connects the intended reactant and product (or intermediate) states. researchgate.net

For a hypothetical reaction, such as the addition of a nucleophile (e.g., a Grignard reagent or an amine) to the carbonyl carbon of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, computational analysis would trace the energy profile of the reaction. numberanalytics.com This would involve:

Formation of a reactant complex.

Progression through a transition state for the nucleophilic attack.

Formation of a tetrahedral intermediate.

Subsequent steps such as protonation or rearrangement.

By comparing the activation energies of competing pathways, computational analysis can predict the major product of a reaction. For example, in electrophilic aromatic substitution reactions on one of the aromatic rings, calculations could determine whether substitution is more favorable on the benzaldehyde ring or the phenoxy ring by comparing the activation barriers for each pathway. nih.gov

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and structural data for the compound 4-Chloro-2-(4-chlorophenoxy)benzaldehyde are not available in the public domain. As a result, a detailed article based on published research findings for this particular molecule cannot be generated at this time.

Scientific research and publication are ongoing processes, and the characterization of this compound may be available in future literature. For now, any discussion of its spectroscopic properties would be purely theoretical and based on analogous structures, which falls outside the scope of providing detailed, accurate, and sourced information solely on the specified compound.

Despite a comprehensive search for spectroscopic and structural data specifically for the chemical compound 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, detailed experimental or computational characterization studies for this exact molecule are not available in the public domain.

Methodologies for the advanced spectroscopic and structural characterization of chemical compounds are well-established. X-ray crystallography is the definitive method for determining molecular geometry, including precise bond lengths and bond angles, in the solid state. This technique also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the material's bulk properties.

Electronic absorption and emission spectroscopy, namely Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are employed to study the electronic transitions within a molecule. The UV-Vis spectrum reveals the wavelengths of light absorbed by the molecule, which correspond to the promotion of electrons from lower to higher energy orbitals. These absorptions are characteristic of the chromophores present in the molecule, which for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde would include the substituted benzene rings and the benzaldehyde moiety. Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state, providing information about the structure of its low-lying excited states and deactivation pathways.

While these techniques are standard for the characterization of novel compounds, specific data sets for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde, including tables of bond lengths, bond angles, vibrational frequencies, and electronic transition wavelengths, could not be retrieved. Therefore, a detailed analysis as requested in the outline cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization Methodologies

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy).

Investigation of Solvent Effects on Electronic Spectra

A comprehensive search of scientific literature and spectral databases has been conducted to gather information regarding the investigation of solvent effects on the electronic spectra of the compound 4-Chloro-2-(4-chlorophenoxy)benzaldehyde. This inquiry specifically sought experimental data and research findings related to the solvatochromic behavior of this molecule, which describes how the absorption and emission spectra of a compound are altered by the polarity and other properties of the surrounding solvent.

Therefore, it is not possible to provide detailed research findings or interactive data tables on the solvent effects on the electronic spectra for this specific compound at this time. Further experimental research would be required to elucidate the solvatochromic properties of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

Applications of 4 Chloro 2 4 Chlorophenoxy Benzaldehyde in Chemical Sciences Non Biological Focus

Role as a Versatile Organic Building Block in Fine Chemical Synthesis

4-Chloro-2-(4-chlorophenoxy)benzaldehyde serves as a crucial intermediate and versatile building block in the synthesis of a wide array of fine chemicals. Its aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations such as oxidations, reductions, and condensation reactions. This reactivity makes it an essential precursor in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Contributions to the Synthesis of Advanced Organic Materials

The distinct properties of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde make it a valuable precursor in the creation of advanced organic materials with tailored functionalities.

Precursor for Specialty Polymers and Resins

This benzaldehyde (B42025) derivative finds application in the synthesis of specialty polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance. mdpi.com While specific examples of homopolymers of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde are not extensively documented in publicly available research, benzaldehyde derivatives, in general, are known to be incorporated into various polymer structures. For instance, polymers based on benzaldehyde can be synthesized through reactions involving the aldehyde group, such as condensation polymerization with amines or phenols to form poly(azomethine)s or phenolic resins, respectively. The incorporation of the bulky and halogenated 4-chloro-2-(4-chlorophenoxy) moiety into a polymer backbone is anticipated to impart significant rigidity, leading to higher glass transition temperatures and improved thermal stability. Furthermore, the presence of chlorine atoms can enhance flame retardancy and resistance to chemical degradation.

In a related context, amine-terminated polyacrylonitrile (B21495) has been used as a carrier for benzaldehyde derivatives to create antimicrobial polymers. nih.govresearchgate.net This suggests a potential application for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde in the functionalization of polymers to introduce specific properties.

Development of Organic Dyes and Pigments

4-Chloro-2-(4-chlorophenoxy)benzaldehyde is also employed in the synthesis of organic dyes and pigments, contributing to the creation of colorants with vibrant hues and good stability. mdpi.com The aldehyde group can be a key functional group in the synthesis of various classes of dyes. For example, it can undergo condensation reactions with active methylene (B1212753) compounds to form styryl dyes or with aromatic amines to create precursors for other dye structures. While direct synthesis of commercial dyes starting from this specific benzaldehyde is not widely published, the general reactivity of aromatic aldehydes is fundamental to dye chemistry. For instance, related compounds like 4-chloroaniline (B138754) are used as diazo components in the synthesis of disperse azo dyes. tcichemicals.com The structural framework of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde provides a scaffold that can be chemically modified to produce chromophores with specific absorption and emission properties.

Components in Optoelectronic Materials (e.g., related to photophysical properties)

While research specifically detailing the use of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde in optoelectronic materials is limited, the structural motifs present in the molecule are relevant to this field. The extended aromatic system of the diphenyl ether core can contribute to the electronic properties of materials. Derivatives of aromatic aldehydes are known to be precursors for compounds with interesting photophysical properties, such as fluorescence and nonlinear optical activity. For example, condensation of aldehydes with active methylene compounds can lead to push-pull chromophores, which are essential components in various optoelectronic devices. The electron-withdrawing nature of the chlorine atoms and the potential for charge transfer within the molecule could be exploited in the design of new materials with specific photophysical characteristics. Further research is needed to fully explore the potential of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde and its derivatives in this application area.

Development of Catalytic Ligands and Precursors

The chemical structure of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde makes it an excellent starting material for the synthesis of ligands used in coordination chemistry and catalysis.

Precursor for Schiff Base Ligands in Metal Complex Chemistry

One of the most significant applications of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde in this context is as a precursor for the synthesis of Schiff base ligands. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The resulting imine or azomethine group (-C=N-) is an excellent coordinating site for metal ions.

Schiff base ligands derived from substituted benzaldehydes can coordinate with a wide range of transition metals to form stable metal complexes. semanticscholar.org These complexes have shown significant catalytic activity in various organic transformations, including oxidation, reduction, and polymerization reactions. researchgate.netorientjchem.orgepa.gov For example, a novel route for the synthesis of Schiff bases from 4-chlorobenzaldehyde (B46862) and 2-amino-4-(p-ethoxyphenyl)oxazole has been reported, and their metal complexes with Co(II), Ni(II), Mn(II), and Zn(II) have been characterized. researchgate.net

The specific structure of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde allows for the synthesis of Schiff base ligands with unique steric and electronic properties. The bulky chlorophenoxy group can influence the coordination geometry around the metal center, which in turn can affect the catalytic activity and selectivity of the resulting complex.

| Reaction Type | Reactant 1 | Reactant 2 | Product |

| Schiff Base Formation | 4-Chloro-2-(4-chlorophenoxy)benzaldehyde | Primary Amine (R-NH₂) | Schiff Base Ligand |

| Metal Complexation | Schiff Base Ligand | Metal Salt (e.g., MCl₂) | Schiff Base Metal Complex |

These Schiff base metal complexes are being investigated for their potential as catalysts in various industrial processes, offering advantages such as high efficiency, selectivity, and stability.

Strategies for Immobilization onto Solid Supports for Heterogeneous Catalysis.

The immobilization of homogeneous catalysts onto solid supports is a critical area of research in green chemistry and industrial processes, aiming to combine the high selectivity and activity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as ease of separation and recyclability. While specific studies on the immobilization of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde for catalytic purposes are not extensively documented, several strategies can be postulated based on its molecular structure and the established methodologies for similar organic compounds.

The structure of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde offers several functionalities that can be exploited for immobilization. These include the aldehyde group, the aromatic rings, and the chloro substituents. Potential solid supports could range from inorganic materials like silica (B1680970), alumina, and zeolites to organic polymers such as polystyrene and functionalized resins.

Covalent Attachment:

One of the most robust methods for immobilization is the formation of a covalent bond between the catalyst and the solid support. This can be achieved through various reactions targeting the functional groups of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

Via the Aromatic Rings: The chloro-substituted phenyl rings can be functionalized to introduce reactive groups suitable for grafting onto a support. For instance, the aromatic rings could undergo reactions to introduce hydroxyl, amino, or carboxylic acid functionalities, which can then be coupled to appropriately functionalized solid supports. A study on the synthesis of diaryl ethers on solid supports demonstrates the feasibility of manipulating such structures in a solid-phase context, which could be adapted for immobilization. nih.gov

Via the Aldehyde Group: The aldehyde group itself can be a point of attachment. For example, it can react with amino-functionalized supports to form a Schiff base, which can then be reduced to a stable secondary amine linkage. Alternatively, the aldehyde can be converted to other functional groups that are more amenable to covalent bonding.

Non-Covalent Immobilization:

Non-covalent methods, such as adsorption and ion-exchange, offer a simpler approach to immobilization, although they may be less stable against leaching.

Adsorption: The aromatic nature of 4-Chloro-2-(4-chlorophenoxy)benzaldehyde suggests that it could be adsorbed onto supports with high surface area and appropriate surface chemistry, such as activated carbon or certain types of silica gel. The interactions would likely be based on van der Waals forces and pi-pi stacking.

Encapsulation: The molecule could be physically entrapped within the pores of a porous support material, such as a metal-organic framework (MOF) or a zeolite. This "ship-in-a-bottle" approach would prevent the catalyst from leaching while allowing reactants and products to diffuse in and out.

The choice of immobilization strategy would depend on the specific catalytic application and the reaction conditions. The stability of the linkage between the catalyst and the support is crucial to prevent leaching and ensure the longevity of the heterogeneous catalyst. Research on heterogeneous catalysis using substituted benzaldehydes indicates that the electronic properties of the substituents can influence the interaction with the solid support and, consequently, the catalytic activity. d-nb.info

Below is a table summarizing potential immobilization strategies for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

| Immobilization Strategy | Functional Group Targeted | Potential Solid Support | Linkage Type | Advantages | Disadvantages |

| Covalent Attachment | Aromatic Rings | Functionalized Silica, Polystyrene | Covalent (e.g., ether, amide) | High stability, low leaching | Requires multi-step synthesis |

| Aldehyde Group | Amino-functionalized supports | Covalent (Schiff base/amine) | Direct attachment | Potential for catalyst deactivation | |

| Non-Covalent | Whole Molecule | Activated Carbon, Zeolites | Adsorption (van der Waals, π-π) | Simple preparation | Prone to leaching |

| Whole Molecule | Metal-Organic Frameworks | Encapsulation | High stability, size selectivity | Diffusion limitations |

Utility as an Analytical Standard and in Method Development for Chemical Analysis

In the field of analytical chemistry, the availability of pure and well-characterized reference standards is paramount for the accurate quantification of analytes in various matrices. While 4-Chloro-2-(4-chlorophenoxy)benzaldehyde is not a widely cited analytical standard, its structural features suggest potential utility in this regard, particularly for methods aimed at detecting and quantifying structurally related compounds.

Potential as an Analytical Standard:

Given its diaryl ether backbone and chloro- and aldehyde functional groups, 4-Chloro-2-(4-chlorophenoxy)benzaldehyde could serve as a valuable standard for the analysis of:

Diaryl Ether Herbicides and Pesticides: Many agrochemicals possess a diaryl ether structure. This compound could be used as a reference material in the development and validation of analytical methods for monitoring these environmental contaminants.

Disinfection Byproducts: Chlorination of water containing natural organic matter can lead to the formation of various chlorinated aromatic compounds. This molecule could be a useful standard in studies investigating the formation and fate of such byproducts.

Pharmaceutical Intermediates: The synthesis of certain active pharmaceutical ingredients (APIs) may involve intermediates with similar structural motifs.

As an analytical standard, it would be used to create calibration curves, determine limits of detection (LOD) and quantification (LOQ), and assess the recovery and precision of analytical methods.

Role in Method Development:

The development of new analytical methods often requires a representative compound to optimize various parameters. 4-Chloro-2-(4-chlorophenoxy)benzaldehyde could be instrumental in the development of methods for the analysis of chlorinated aromatic aldehydes and related diaryl ethers.

Chromatographic Methods: Due to its aromatic nature and expected moderate polarity, High-Performance Liquid Chromatography (HPLC) with UV detection would be a suitable technique for its analysis. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), selecting an appropriate stationary phase (e.g., C18), and determining the optimal detection wavelength based on its UV-Vis spectrum. Gas Chromatography (GC) could also be employed, likely coupled with a mass spectrometry (MS) detector for enhanced selectivity and sensitivity, especially for trace-level analysis.

Sample Preparation: For complex matrices such as environmental samples (soil, water) or biological tissues, the development of efficient sample extraction and clean-up procedures is crucial. 4-Chloro-2-(4-chlorophenoxy)benzaldehyde could be used as a spike-in standard to evaluate the efficiency of techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

The table below outlines a hypothetical approach to developing an analytical method for 4-Chloro-2-(4-chlorophenoxy)benzaldehyde.

| Analytical Technique | Key Parameters for Optimization | Potential Application |

| HPLC-UV | Mobile Phase, Stationary Phase, Wavelength | Quantification in environmental and industrial samples |

| GC-MS | Temperature Program, Column Type, Ionization Mode | Trace analysis of impurities and degradation products |

| Solid-Phase Extraction | Sorbent Material, Elution Solvent | Sample clean-up and pre-concentration |

The reactivity of the aldehyde group should be considered during method development and sample storage, as it can be susceptible to oxidation or other transformations that could affect the accuracy of the analysis.

Future Research Directions and Perspectives for 4 Chloro 2 4 Chlorophenoxy Benzaldehyde

Development of More Efficient and Sustainable Synthetic Routes for the Compound and its Analogs

The synthesis of diaryl ethers is a cornerstone of medicinal and materials chemistry. dntb.gov.ua Traditional methods for creating the diaryl ether bond, such as the Ullmann condensation, often require harsh reaction conditions, stoichiometric amounts of copper, and high temperatures. beilstein-journals.org Modern approaches, including the Buchwald-Hartwig and Chan-Lam cross-coupling reactions, offer milder conditions but often rely on expensive palladium or copper catalysts and complex ligand systems. dntb.gov.uaorganic-chemistry.org Future research will likely focus on developing more sustainable and economically viable synthetic strategies for 4-chloro-2-(4-chlorophenoxy)benzaldehyde and related structures.

Key areas of development include:

Advanced Catalysis: The design of highly active and robust catalysts is paramount. This includes the development of catalysts based on more abundant and less toxic metals, as well as ligand-free systems to simplify purification and reduce costs. jsynthchem.comrsc.org The exploration of nanocatalysts could also offer benefits in terms of accessibility and recyclability. jsynthchem.com

Green Chemistry Approaches: The principles of green chemistry will guide the development of new synthetic routes. scielo.org.mx This involves the use of environmentally benign solvents, minimizing waste, and improving energy efficiency. Biocatalysis, for instance, presents an attractive alternative for specific transformations, potentially offering high selectivity under mild conditions. scielo.org.mxacs.orgnih.gov The use of plant-based biocatalysts for the reduction of benzaldehydes to their corresponding alcohols has been demonstrated, suggesting the potential for enzymatic processes in the synthesis and modification of these compounds. scielo.org.mx

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for streamlined multi-step syntheses. beilstein-journals.orgrsc.org Applying flow chemistry to the synthesis of 4-chloro-2-(4-chlorophenoxy)benzaldehyde could lead to higher yields, reduced reaction times, and easier scalability. beilstein-journals.org

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher efficiency, lower cost, reduced metal contamination. | Development of earth-abundant metal catalysts, ligand design, and nanocatalysis. jsynthchem.comrsc.org |

| Green Chemistry | Reduced environmental impact, increased safety. | Biocatalysis, use of renewable feedstocks, and waste minimization. scielo.org.mxacs.orgnih.gov |

| Flow Chemistry | Improved control, safety, and scalability. | Reactor design, process optimization, and integration of multi-step reactions. beilstein-journals.orgrsc.org |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The aldehyde functional group is one of the most versatile in organic synthesis, participating in a wide array of chemical transformations. However, the specific electronic and steric environment of 4-chloro-2-(4-chlorophenoxy)benzaldehyde, influenced by the ortho-phenoxy group and chloro-substituents, may give rise to novel reactivity.

Future research should explore:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. acs.orgresearchgate.net Research into the palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes using transient directing groups has shown promise, and similar strategies could be applied to introduce other functional groups to the benzaldehyde (B42025) ring of the target molecule. acs.orgresearchgate.net The development of catalytic systems that can selectively activate specific C-H bonds on either aromatic ring would open up new avenues for creating complex molecular architectures. acs.orgnih.govnih.gov

Photochemical Transformations: Aldehydes can act as photoinitiators for various chemical reactions. beilstein-journals.orgresearchgate.net The photophysical properties of 4-chloro-2-(4-chlorophenoxy)benzaldehyde could be investigated to understand its potential in light-induced transformations. This could include intramolecular cyclizations, hydrogen atom transfer reactions, or its use as an organocatalyst in photoredox reactions. acs.orgbeilstein-journals.org

Tandem and One-Pot Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency. rug.nlliberty.eduresearchgate.net The reactivity of the aldehyde group can be harnessed to initiate tandem reactions, leading to the rapid construction of complex molecules from simple precursors.

Advanced In Silico Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govcanterbury.ac.ukacs.orgresearchgate.netnips.cc These in silico methods can accelerate the discovery and optimization of chemical reactions and materials.

For 4-chloro-2-(4-chlorophenoxy)benzaldehyde, future computational studies could focus on:

Reaction Mechanism and Selectivity Studies: Density Functional Theory (DFT) can be employed to elucidate the mechanisms of known and novel reactions involving this compound. nih.govcanterbury.ac.ukresearchgate.netnih.gov Such studies can provide insights into transition states, reaction energetics, and the origins of selectivity, which is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.govcanterbury.ac.uknih.gov

Predictive Reaction Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. acs.orgresearchgate.netnips.ccresearchgate.netnih.gov By developing models that can accurately predict the reactivity of substituted benzaldehydes and diaryl ethers, researchers can prioritize experimental efforts and accelerate the discovery of new synthetic routes and applications.

Virtual Screening for New Analogs: Computational methods can be used to design and evaluate the properties of virtual analogs of 4-chloro-2-(4-chlorophenoxy)benzaldehyde. This can aid in the identification of new compounds with desired electronic, optical, or biological properties for specific applications.

| Computational Approach | Application to 4-Chloro-2-(4-chlorophenoxy)benzaldehyde | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. nih.govcanterbury.ac.ukresearchgate.netnih.gov | A deeper understanding of reactivity and selectivity, guiding catalyst and reaction design. |

| Machine Learning | Prediction of reaction outcomes and yields. acs.orgresearchgate.netnips.ccresearchgate.netnih.gov | Accelerated discovery of new reactions and optimization of existing ones. |

| Virtual Screening | Design and evaluation of novel analogs with tailored properties. | Identification of promising candidates for specific applications in materials science or medicine. |

Potential in Emerging Fields of Material Chemistry and Chemical Engineering

The rigid, non-planar structure of 4-chloro-2-(4-chlorophenoxy)benzaldehyde makes it an interesting building block for the synthesis of advanced materials. Furthermore, the optimization of its synthesis and application on a larger scale falls within the domain of chemical engineering.

Future research in these areas could include:

Porous Organic Frameworks (POFs): POFs are a class of porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netrsc.orgnih.gov The aldehyde functionality of 4-chloro-2-(4-chlorophenoxy)benzaldehyde can be utilized in condensation reactions to form stable, porous networks. The specific geometry and electronic properties of this building block could lead to POFs with unique selectivities and catalytic activities.

High-Performance Polymers: The diaryl ether motif is a component of many high-performance polymers, imparting thermal stability and chemical resistance. The incorporation of 4-chloro-2-(4-chlorophenoxy)benzaldehyde as a monomer or cross-linking agent could lead to the development of new polymers with tailored properties for applications in electronics, aerospace, or membrane technology.